molecular formula C13H17N B1517336 2-tert-butyl-4-Methyl-1H-indole CAS No. 57880-12-3

2-tert-butyl-4-Methyl-1H-indole

Cat. No.: B1517336
CAS No.: 57880-12-3
M. Wt: 187.28 g/mol
InChI Key: CAWMRDGUUBKNRS-UHFFFAOYSA-N
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Description

2-tert-butyl-4-Methyl-1H-indole is a useful research compound. Its molecular formula is C13H17N and its molecular weight is 187.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-4-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-9-6-5-7-11-10(9)8-12(14-11)13(2,3)4/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWMRDGUUBKNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=CC=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of the Indole Scaffold in Medicinal Chemistry and Natural Products Research

The indole (B1671886) scaffold, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in the fields of medicinal chemistry and natural products research. chemicalbook.comresearchgate.net Its prevalence in a vast array of biologically active molecules underscores its importance as a "privileged" structure in drug discovery. orgsyn.orgnih.gov The unique electronic properties of the indole ring, including the lone pair of electrons on the nitrogen atom that contributes to the aromatic system, allow it to interact with a multitude of biological targets. researchgate.net

The indole nucleus is a fundamental component of numerous natural products, including the essential amino acid tryptophan. nih.gov Tryptophan serves as a biochemical precursor to a wide range of indolic compounds in nature, such as the neurotransmitter serotonin (B10506) and the hormone melatonin. orgsyn.org Furthermore, a vast class of secondary metabolites known as indole alkaloids, which number over 4,100 different compounds, are found in various plants, fungi, and marine organisms. researchgate.netorgsyn.org Many of these natural indole alkaloids exhibit potent pharmacological activities.

The therapeutic applications of indole-containing compounds are extensive and diverse. Marketed drugs containing the indole moiety include the antiarrhythmic agent ajmaline, the antitumor drug vincristine, and the anti-inflammatory drug indomethacin (B1671933). researchgate.net The versatility of the indole scaffold allows for the development of agents targeting a wide range of conditions, including cancer, infectious diseases, inflammatory disorders, and neurodegenerative diseases. nih.gov

Overview of the Research Landscape Surrounding Substituted Indole Systems

Classical Approaches to Indole Core Construction Relevant to this compound

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for indole synthesis. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.org

For the synthesis of this compound, the logical starting materials would be 3-methylphenylhydrazine and pinacolone (B1678379) (3,3-dimethyl-2-butanone). The general mechanism proceeds through the formation of the corresponding phenylhydrazone, which then undergoes a northwestern.edunorthwestern.edu-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org

Key features of the Fischer indole synthesis include:

It can often be performed as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.com

The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, BF₃), can significantly influence the reaction outcome. wikipedia.org

The reaction conditions, particularly temperature, are often vigorous, which can be a limitation for substrates with sensitive functional groups. organic-chemistry.org

A significant modification to the classical Fischer indole synthesis is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org This approach expands the scope of the reaction to include a wider variety of starting materials. wikipedia.org

Table 1: Reactants and Conditions for Fischer Indole Synthesis
Phenylhydrazine DerivativeCarbonyl CompoundAcid Catalyst (Examples)Key Transformation
3-MethylphenylhydrazinePinacoloneHCl, H₂SO₄, ZnCl₂, BF₃Cyclization via northwestern.edunorthwestern.edu-sigmatropic rearrangement

Madelung Indole Synthesis Modifications

The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org This method is particularly useful for the synthesis of 2-alkynylindoles, which are not readily accessible through electrophilic aromatic substitution. wikipedia.org

To synthesize this compound via the Madelung approach, one would start with N-(2,3-dimethylphenyl)pivalamide. The reaction is typically carried out using a strong base such as sodium or potassium alkoxide in a high-boiling solvent like hexane (B92381) or tetrahydrofuran (B95107) at temperatures ranging from 200-400 °C. wikipedia.org The mechanism involves the deprotonation of both the amide nitrogen and the benzylic methyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. quimicaorganica.org

Modifications to the original Madelung synthesis have been developed to improve yields and expand its applicability. For instance, the use of potassium salts like potassium amide or potassium t-butoxide has been shown to be more effective than sodium alkoxides. researchgate.net The Smith-modified Madelung synthesis utilizes organolithium reagents to deprotonate 2-alkyl-N-trimethylsilyl anilines, which then react with esters or carboxylic acids. wikipedia.org A one-pot, two-step procedure has also been reported for the synthesis of 1,2-disubstituted-3-tosyl and 3-cyanoindoles from N-(o-tolyl)benzamides. nih.govacs.org

Table 2: Key Aspects of the Madelung Synthesis
Starting Material TypeBase (Examples)Temperature RangeKey Mechanistic Step
N-acyl-o-toluidineSodium ethoxide, Potassium t-butoxide200-400 °CIntramolecular cyclization of N-phenylamide

Reissert Indole Synthesis Pathways

The Reissert indole synthesis provides another route to substituted indoles, starting from an ortho-nitrotoluene and diethyl oxalate. wikipedia.org The initial step is a condensation reaction to form an ethyl o-nitrophenylpyruvate, which then undergoes reductive cyclization with zinc in acetic acid to give the indole-2-carboxylic acid. wikipedia.org This can be subsequently decarboxylated by heating to yield the final indole. wikipedia.org

For the synthesis of this compound, the starting material would be 1-methyl-2-nitro-3-methylbenzene. However, the introduction of the tert-butyl group at the 2-position is not straightforward with the traditional Reissert synthesis, which typically yields an indole-2-carboxylic acid. A modification would be required, potentially involving a different starting material or subsequent alkylation steps. The use of potassium ethoxide has been shown to give better results than sodium ethoxide in the initial condensation step. wikipedia.org

The reaction mechanism involves the formation of a carbanion at the benzylic position of the ortho-nitrotoluene, which then attacks the diethyl oxalate. youtube.com Subsequent reduction of the nitro group to an amine is followed by cyclization and dehydration to form the indole ring. youtube.com

Modern Catalytic Strategies for the Synthesis of this compound

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis has emerged as a powerful tool in modern organic synthesis, including the formation of indole rings. Various palladium-catalyzed reactions can be employed to construct the indole nucleus, often under milder conditions than classical methods.

One such approach is the palladium-catalyzed heteroannulation of internal alkynes, which can be used to synthesize polysubstituted indoles. acs.org For the target molecule, this could involve the reaction of a suitably substituted aniline (B41778) with a tert-butyl-containing alkyne in the presence of a palladium catalyst.

Another strategy involves the palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes. nih.gov This method allows for the flexible synthesis of both symmetrical and unsymmetrical pyrrolo[3,2-g]indoles and demonstrates the power of palladium in facilitating complex cyclization cascades. nih.gov Furthermore, palladium-catalyzed double alkylations of indoles have been used to synthesize annulated indole structures. rsc.org

Table 3: Examples of Palladium-Catalyzed Indole Syntheses
Reaction TypeKey ReactantsCatalyst System (Example)
HeteroannulationSubstituted aniline, internal alkynePd catalyst
Double Reductive Cyclization1,4-dialkenyl-2,3-dinitrobenzenePdCl₂(PPh₃)₂, PPh₃, BHT

Carbene-Catalyzed Approaches

N-Heterocyclic carbenes (NHCs) have gained prominence as powerful organocatalysts for a wide range of chemical transformations, including the synthesis of heterocyclic compounds. nih.gov NHC catalysis offers a metal-free alternative for indole synthesis, often proceeding under mild conditions. nih.gov

One NHC-catalyzed approach involves the Umpolung (polarity inversion) of reactivity. For instance, an NHC can catalyze the synthesis of 2-aryl indoles by promoting the interception of a transient aza-ortho-quinone methide by an acyl anion equivalent. northwestern.edu While not directly producing a 2-tert-butyl indole, this methodology highlights the potential of NHC catalysis in constructing the indole core with substitution at the 2-position. nih.gov

More recently, NHC-catalyzed intramolecular Friedel-Crafts alkylation of indoles has been developed for the synthesis of spirocyclic indolenines. acs.org This reaction proceeds through the formation of an α,β-unsaturated acyl azolium intermediate. acs.org Although this specific application leads to spirocycles, the underlying principle of NHC-catalyzed intramolecular reactions of indole derivatives could potentially be adapted for the synthesis of this compound. Copper-NHC complexes have also been developed and shown to be effective catalysts for various transformations, including the hydrosilylation of carbonyls. nih.govacs.org

Green Chemistry Inspired Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of indole derivatives, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of alternative energy sources, greener solvents, and catalyst systems that are efficient and recyclable.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in the construction of the indole nucleus, offering significant advantages over conventional heating methods, such as reduced reaction times, improved yields, and cleaner reaction profiles. mdpi.comnih.gov This technology has been successfully applied to various indole syntheses, including palladium-catalyzed oxidative cyclization reactions to prepare indole-3-carboxylate (B1236618) derivatives. mdpi.com In one study, a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives were synthesized from N-aryl enamines via a palladium-catalyzed intramolecular oxidative coupling under microwave irradiation. mdpi.com This method demonstrated high efficiency, regioselectivity, and provided the desired products in excellent yields. mdpi.com

The benefits of microwave irradiation are particularly evident in its ability to accelerate reactions that are sluggish under conventional heating. For instance, the synthesis of N-substituted 1,2,3-triazolylmethyl indole derivatives was achieved with significantly higher yields (72–96%) and in a much shorter time frame compared to traditional heating methods (64–94%). nih.gov Microwave-assisted synthesis is also noted for its environmental benefits, including reduced energy consumption and the potential for solvent-free reactions. nih.govorganic-chemistry.org The condensation of carbonyl compounds with (R)-2-methylpropane-2-sulfinamide to form N-(tert-butylsulfinyl)imines, for example, can be carried out under solvent-free microwave conditions, yielding aldimines in just 10 minutes with excellent purity. organic-chemistry.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Indole Analogues
ProductMethodReaction TimeYield (%)Reference
N-substituted 1,2,3-triazolylmethyl indole derivativesMicrowaveShorter72-96 nih.gov
N-substituted 1,2,3-triazolylmethyl indole derivativesConventionalLonger64-94 nih.gov
2-(substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazolesMicrowaveShorterExcellent asianpubs.org
2-(substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazolesConventionalLongerLower asianpubs.org
2-(4-Substituted phenyl)-3-(1H-indol-4-yl)imidazo[4,5-b]indolesMicrowave11-15 minHigher researchgate.net
2-(4-Substituted phenyl)-3-(1H-indol-4-yl)imidazo[4,5-b]indolesConventionalLongerLower researchgate.net
Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry technique that has found application in the synthesis of indole analogues. Sonochemistry accelerates reaction rates through acoustic cavitation, which generates localized high temperatures and pressures. nih.gov This method has been shown to be efficient, fast, and economical for producing bioactive molecules in good yields and within a short timeframe. nih.gov

A notable application is the rapid synthesis of functionalized indolines from 2-(((N-aryl)amino)methyl)acrylates and formamides. nih.gov Using an ultrasonic horn, a broad range of indolines were synthesized in high yields (up to 99%) within just 60 seconds. nih.gov This sono-Fenton process utilized an inexpensive and environmentally benign catalyst, FeSO₄·7H₂O, and did not require anhydrous conditions. nih.gov Similarly, ultrasound has been employed for the one-pot synthesis of benzo[f]indole-4,9-diones from 1,4-naphthoquinone (B94277) and α-aminoacetals. utrgv.eduresearchgate.net This approach provides a direct route to these complex structures under mild reaction conditions. utrgv.eduresearchgate.net Research has also demonstrated the synthesis of 1,2,4-triazole (B32235) derivatives coupled with 2-(4-isobutylphenyl)propanoic acid using ultrasound, resulting in significant yields (75-89%) and accelerated reaction rates compared to conventional methods. nih.gov

Solvent-Free Reaction Conditions

Conducting reactions without a solvent offers significant environmental and economic advantages by reducing waste and simplifying product purification. Several synthetic methodologies for indole derivatives have been developed under solvent-free conditions, often in conjunction with microwave or other energy-efficient techniques.

One such example is the synthesis of enantiomerically pure N-(tert-butylsulfinyl)imines through the microwave-promoted condensation of carbonyl compounds with (R)-2-methylpropane-2-sulfinamide in the presence of Ti(OEt)₄. organic-chemistry.org This solvent-free approach produces only titanium dioxide as a byproduct, minimizing environmental impact. organic-chemistry.org Similarly, a one-pot, three-component coupling reaction between an aldehyde, an N-alkyl aniline, and an indole can be catalyzed by Fe(HSO₄)₃ under solvent-free conditions to produce 3-substituted indole derivatives. researchgate.net

Use of Ionic Liquids and Other Green Solvents

Ionic liquids (ILs), which are salts with low melting points, have gained attention as green solvents due to their negligible vapor pressure, thermal stability, and recyclability. dcu.ie They can act as both solvents and catalysts in organic reactions. rsc.org The Fischer indole synthesis, a classic method for preparing indoles, has been successfully performed using Brønsted acidic ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]). researchgate.net This ionic liquid serves as a recyclable catalyst for the efficient one-pot synthesis of tetrahydrocarbazoles and 2,3-dimethylindoles, providing excellent yields and high purity. researchgate.net

The catalytic efficiency of ionic liquids in indole synthesis can be influenced by the structure of the cation and the counter anion. rsc.org For instance, in the synthesis of bis(indolyl)methanes, the catalytic activity of butylmethylimidazolium (B1222432) ([bmim]) based ionic liquids was found to follow the order: [bmim][MeSO₄] > [bmim][HSO₄] ≈ [bmim][MeSO₃] ≫ [bmim][BF₄] > [bmim][Br]. rsc.org Furthermore, functionalized ionic liquids have been developed to act as both catalyst and scavenger, facilitating a chromatography-free synthesis of bis(indolyl)methanes. nih.gov Aqueous micellar solutions, using surfactants like TPGS-750-M, also represent a green solvent alternative for palladium-catalyzed cyclization reactions to form 2-substituted indoles. mdpi.com

Nanocatalysis and Biocatalysis in Indole Synthesis

While specific examples directly pertaining to the synthesis of this compound using nanocatalysis and biocatalysis are not prevalent in the provided search results, the broader application of these green catalytic methods in indole synthesis is an active area of research. Nanocatalysts offer high surface area-to-volume ratios and can lead to enhanced catalytic activity and selectivity. Biocatalysis, utilizing enzymes, provides high specificity under mild reaction conditions. The principles of these fields are applicable to the synthesis of complex indole structures, and their future application to the synthesis of this compound and its analogues holds promise for developing even more sustainable synthetic routes.

Regioselective Synthesis and Isomer Control in this compound Derivatives

Regioselective synthesis and the control of isomeric products are critical aspects of synthesizing substituted indoles, including derivatives of this compound. The ability to direct incoming substituents to specific positions on the indole ring is essential for creating molecules with desired properties.

The Fischer indole synthesis, a cornerstone of indole chemistry, can exhibit regioselectivity. For example, the reaction of L-menthone with various substituted phenyl hydrazines in acetic acid yielded a mixture of 2,3,4,4a-tetrahydro-1H-carbazole diastereomers with high regioselectivity. rsc.org The control of regioselectivity is also crucial in functionalizing the indole nucleus. For instance, a highly regioselective nitration of N-Boc protected indoles at the 3-position has been achieved under non-acidic and non-metallic conditions using trifluoroacetic anhydride (B1165640) and tetramethylammonium (B1211777) nitrate. nih.gov This protocol showed strong regioselectivity, as the reaction did not proceed if the 3-position was already substituted. nih.gov

The synthesis of 1,4-disubstituted 1,2,3-bistriazoles from N-propargyl bis(indolyl)methanes using a CuI catalyst in polyethylene (B3416737) glycol-400 demonstrates high regioselectivity. nih.gov In the context of more complex indole systems, such as the synthesis of 3,4-diaminoindoles, intricate strategies involving protecting groups and specific reaction sequences are necessary to achieve the desired isomer. acs.org A key step in one such synthesis involved a novel Boc migration to yield the desired 3-carboxylated indole derivative. acs.org The Bartoli indole synthesis, which proceeds through a researchgate.netresearchgate.net-rearrangement of an N-aryl-O-vinylhydroxylamine intermediate, is another method where regiocontrol is inherent to the reaction mechanism, allowing for the rapid construction of specific indole isomers. acs.org

Table 2: Examples of Regioselective Reactions in Indole Synthesis
ReactionReagents/CatalystPosition of FunctionalizationReference
Fischer Indole SynthesisAcetic AcidForms specific diastereomers of tetrahydro-1H-carbazoles rsc.org
NitrationTrifluoroacetic anhydride, Tetramethylammonium nitrate3-position nih.gov
Bistriazole FormationCuI in PEG-4001,4-disubstituted nih.gov
Bartoli Indole SynthesisVinyl Grignard ReagentDependent on ortho-substituted nitroarene acs.org

Protecting Group Strategies in this compound Synthesis

The acidic N-H proton of the indole ring can interfere with various synthetic transformations, such as metalation, cross-coupling reactions, and reactions involving strong bases or electrophiles. Therefore, protection of the indole nitrogen is a common and often necessary strategy. The choice of a suitable protecting group is dictated by its stability to the reaction conditions of subsequent steps and the ease of its selective removal.

Several protecting groups have been widely employed in indole chemistry and are applicable to the synthesis of this compound. These include sulfonyl, carbamate, and silyl-based protecting groups.

tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a popular choice for protecting the indole nitrogen due to its facile introduction and mild deprotection conditions. acs.org It is typically introduced by treating the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). acs.org The Boc group is an electron-withdrawing group, which can influence the reactivity of the indole ring.

One of the key advantages of the Boc group is its ability to direct lithiation to the C2 position of the indole nucleus. acs.org This is particularly relevant for the synthesis of 2-substituted indoles. However, in the case of this compound, where the C2 position is already substituted, the directing effect of the Boc group can be utilized for functionalization at other positions if required.

Removal of the Boc group is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or by heating. acs.orgacs.org This orthogonality allows for the selective deprotection of the Boc group in the presence of other acid-labile or base-labile groups.

Triisopropylsilyl (TIPS) Group

Silyl protecting groups, such as the triisopropylsilyl (TIPS) group, are also valuable in indole synthesis. The TIPS group is introduced by reacting the indole with triisopropylsilyl chloride (TIPSCl) in the presence of a base like sodium hydride or imidazole. The large steric bulk of the TIPS group can provide significant protection to the indole nitrogen.

A notable application of the TIPS group is in directing metalation reactions. For instance, N-TIPS-protected indoles can be selectively lithiated at the C2 position. Furthermore, the TIPS group has been employed in syntheses involving bromination and subsequent rearrangement reactions to install substituents on the indole core. acs.org

Deprotection of the TIPS group is readily accomplished using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). acs.org This mild deprotection condition offers excellent orthogonality with many other protecting groups used in organic synthesis.

Pivaloyl Group

The pivaloyl group offers a unique protecting strategy for the indole nitrogen. Due to its significant steric hindrance, it not only protects the N-1 position but can also shield the C-2 position from attack. mdpi.org This has been exploited to direct electrophilic substitution reactions, such as Friedel-Crafts acylations, to the C-4 position of the indole ring, a position that is electronically less favored for such reactions. mdpi.org This strategy could be highly beneficial in the synthesis of 4-substituted indoles like this compound.

The introduction of the pivaloyl group is typically achieved using pivaloyl chloride in the presence of a base. However, the removal of the pivaloyl group is notoriously difficult due to its steric bulk and has historically limited its widespread use. mdpi.org While traditional methods using alkoxides have been reported with variable success, a more general and efficient deprotection can be achieved using lithium diisopropylamide (LDA) at elevated temperatures. mdpi.org

Table of Protecting Groups in Indole Synthesis

Protecting GroupIntroduction Reagents and ConditionsDeprotection Reagents and ConditionsKey Features and Applications
tert-Butoxycarbonyl (Boc) (Boc)₂O, DMAP, THFTFA; HeatDirects C2-lithiation; Mild acidic cleavage. acs.orgacs.orgacs.org
Triisopropylsilyl (TIPS) TIPSCl, NaH or Imidazole, DMFTBAF, THFDirects C2-lithiation; Cleaved by fluoride ions. acs.org
Pivaloyl Pivaloyl chloride, BaseLDA, THF, 40-45 °C; Alkoxides (variable yields)Steric shielding of N-1 and C-2; Directs C4-functionalization. mdpi.org
Phenylsulfonyl (PhSO₂) PhSO₂Cl, BaseHarsh conditions (e.g., reducing agents)Electron-withdrawing; Stabilizes intermediates. organic-chemistry.org
[2-(trimethylsilyl)ethoxy]methyl (SEM) SEM-Cl, BaseFluoride ions (e.g., TBAF) or acidStable to a variety of conditions; Removable with fluoride. acs.org

Chemical Reactivity and Derivatization of the 2 Tert Butyl 4 Methyl 1h Indole Core

Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Moiety

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is a key consideration in the synthesis of functionalized indole derivatives.

Functionalization at C-3 Position

The C-3 position of the indole nucleus is the most electron-rich and, therefore, the most common site for electrophilic attack. chemrxiv.orgresearchgate.net This inherent nucleophilicity drives a wide range of C-3 functionalization reactions. chemrxiv.orgresearchgate.net

Arenesulfonyl indoles, for instance, serve as effective precursors for C-3 substituted indole derivatives. nih.gov Under basic conditions, these compounds can generate a vinylogous imine intermediate in situ, which readily reacts with various nucleophiles to yield C-3 functionalized products. nih.gov This method has been successfully employed with nucleophiles like malononitrile, catalyzed by quinidine-derived thiourea, to produce C-3 substituted indoles in high yields and excellent enantiomeric excess. nih.gov

Another strategy for C-3 functionalization is the direct C-H activation of the indole core. chemrxiv.org Metal-free methods, such as the cesium carbonate/oxone-mediated C3-alkylation, have been developed for the reaction of indoles with α-heteroaryl-substituted methyl alcohols. chemrxiv.orgrsc.org This approach offers a sustainable and cost-effective alternative to traditional transition metal-catalyzed reactions. researchgate.net

Furthermore, the reactivity of the indole 3-position can be reversed through "umpolung" strategies. nih.gov Gold catalysis, for example, can convert an ortho-azidoarylalkyne into a gold carbene intermediate that possesses an electrophilic indole-3-position. nih.gov This reactive intermediate can then engage with various nucleophiles, providing a novel route to a diverse range of functionalized indoles. nih.gov

Interactive Data Table: C-3 Functionalization Reactions
Reaction TypeReagents/CatalystsProduct TypeYield (%)Reference
Conjugate AdditionArenesulfonyl indole, Malononitrile, Quinidine-derived thiourea(S)-3-(1-(p-tolylsulfonyl)-2,2-dicyanoethyl)-1H-indole70-95 nih.gov
C3-Alkylation4-bromoindole, 6-methyl-2-pyridine methanol, Cs2CO3, oxone®3-((6-methylpyridin-2-yl)methyl)-4-bromo-1H-indole60 chemrxiv.org
Umpolung Reactiono-azidoarylalkyne, Au catalyst3-substituted indolesGood to excellent nih.gov

Reactivity at Other Positions (C-2, C-4, C-5, C-6, C-7)

While the C-3 position is the most reactive towards electrophiles, functionalization at other positions of the indole ring can be achieved under specific conditions or with appropriately substituted starting materials. The steric hindrance provided by the tert-butyl group at the C-2 position in 2-tert-butyl-4-methyl-1H-indole significantly influences the reactivity at adjacent positions.

For instance, in electrophilic aromatic substitution reactions, the bulky tert-butyl group can direct incoming electrophiles away from the C-2 and C-3 positions, potentially favoring substitution at the benzene (B151609) ring portion of the indole (C-4, C-5, C-6, and C-7). The electronic effect of the methyl group at the C-4 position will also influence the regioselectivity of substitution on the benzene ring.

While direct electrophilic attack at C-2 is generally disfavored due to the presence of the nitrogen atom, certain reactions can lead to C-2 functionalization. The presence of substituents on the indole core can significantly influence the outcome of these reactions. For example, the hydrogenation of 2-substituted protected indoles has been studied, and the nature of the substituent at C-2 affects the enantioselectivity of the reaction. acs.org

N-Functionalization of this compound

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, allowing for a variety of N-functionalization reactions.

N-Alkylation and N-Acylation Strategies

N-alkylation and N-acylation are common methods for modifying the properties of indoles. N-alkylation can be achieved using various alkylating agents in the presence of a base. organic-chemistry.org For example, the use of alkyl halides in ionic liquids with potassium hydroxide (B78521) provides a convenient method for the N-alkylation of indoles. organic-chemistry.org Copper-catalyzed enantioselective alkylation of indoles using electrophilic indole derivatives has also been reported, offering high levels of regio- and enantioselectivity for N-alkylation. nih.gov

N-acylation of indoles can be accomplished using acylating agents such as acyl chlorides or thioesters. beilstein-journals.org A mild and efficient method for the chemoselective N-acylation of indoles utilizes thioesters as the acyl source in the presence of cesium carbonate. beilstein-journals.org This method is tolerant of various functional groups and provides N-acylated indoles in moderate to good yields. beilstein-journals.org

Interactive Data Table: N-Functionalization Reactions
Reaction TypeReagents/CatalystsProduct TypeYield (%)Reference
N-AlkylationAlkyl halide, KOH, Ionic liquidN-alkylindole- organic-chemistry.org
N-AlkylationN-(2,4,6-trimethylbenzoyloxy)indole, Styrene, CuH/DTBM-SEGPHOSN-alkylated indoleGood nih.gov
N-AcylationThioester, Cs2CO3N-acylated indoleModerate to Good beilstein-journals.org

Role of the N-H Indole Proton in Reactivity

The N-H proton of the indole ring is acidic and can be removed by a base to generate an indolyl anion. This anion is a potent nucleophile and plays a crucial role in many reactions, including N-alkylation and N-acylation. The acidity of the N-H proton can be influenced by the substituents on the indole ring.

The presence of the electron-donating methyl group at C-4 in this compound would be expected to slightly decrease the acidity of the N-H proton compared to unsubstituted indole. However, it remains sufficiently acidic to participate in a wide range of base-mediated reactions. The deprotonation of the indole nitrogen is a key step in many synthetic transformations, enabling the introduction of a wide variety of functional groups at the nitrogen atom.

Transformations Involving the tert-Butyl and Methyl Substituents

The tert-butyl and methyl groups on the this compound core are generally considered to be relatively inert. However, under certain conditions, they can participate in chemical transformations.

The tert-butyl group, due to its steric bulk, can influence the regioselectivity of reactions on the indole ring, as discussed previously. rsc.org While generally stable, the tert-butyl group can be cleaved under harsh acidic conditions or through specific enzymatic processes. hyphadiscovery.com For example, in the metabolism of some drugs, tert-butyl groups can be hydroxylated by cytochrome P450 enzymes. hyphadiscovery.com

The methyl group at the C-4 position can potentially undergo oxidation to a carboxylic acid or be involved in benzylic halogenation reactions under radical conditions. However, such transformations would require specific and often harsh reaction conditions and are less common compared to the reactions involving the indole nucleus itself.

Ring Transformations and Rearrangements of this compound Systems

The indole ring, while generally aromatic, can undergo a variety of transformations and rearrangements under specific conditions. The presence of the bulky tert-butyl group at the 2-position and the methyl group at the 4-position of the indole core in this compound can be expected to influence the pathways of these reactions, often by directing the regioselectivity or by sterically hindering certain transformations.

One of the fundamental rearrangement reactions involving the indole framework is the Fischer indole synthesis, which is a classic method for constructing the indole ring itself. rsc.org Post-synthetic modifications of the indole ring can also lead to significant structural changes. For instance, acid-catalyzed rearrangements of indoles are known, although the stability of the this compound system under strongly acidic conditions would need to be considered.

A notable type of rearrangement is the synhet.comsynhet.com-sigmatropic rearrangement, which is a key step in reactions like the Bartoli indole synthesis. acs.org While this is a method for indole synthesis, similar rearrangements can be involved in the transformation of indole derivatives. For example, the reaction of an indole with an appropriate reagent could lead to an intermediate that undergoes a sigmatropic shift, resulting in a rearranged product. However, specific studies on such rearrangements for this compound are not extensively documented.

Ring expansion and annulation reactions represent another class of transformations. For example, the synthesis of azepino[3,2-b]indoles has been achieved through a DIBALH-catalyzed reductive ring-expansion reaction of a suitable precursor. rsc.org The application of such a strategy to a derivative of this compound could potentially lead to novel, larger heterocyclic systems.

Furthermore, the transformation of the indole core into related heterocyclic systems, such as azaindoles, is an area of active research. acs.org These transformations often involve multi-step synthetic sequences. A hypothetical transformation of this compound could involve oxidative cleavage of the pyrrole (B145914) ring followed by cyclization with a suitable nitrogen source to form an azaindole derivative. The steric and electronic properties of the tert-butyl and methyl groups would undoubtedly play a crucial role in the feasibility and outcome of such transformations.

A specific example of a ring transformation starting from a related indole derivative involves the synthesis of 2-tert-butyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[3,4-b]indole. researchgate.net This complex molecule was prepared from 2,3-dibromomethyl-1-(phenylsulfonyl)indole and tert-butylamine. researchgate.net This demonstrates how the indole core can be used as a template to build more complex, fused ring systems.

Transformation Type General Reactants/Conditions Potential Product from this compound Derivative Reference
Fischer Indole SynthesisPhenylhydrazine (B124118) and a ketone/aldehyde, acid catalystFormation of the indole ring itself rsc.org
synhet.comsynhet.com-Sigmatropic RearrangementN-aryl-O-vinylhydroxylamine intermediateRearranged indole derivative acs.org
Reductive Ring-ExpansionDIBALH on a suitable precursorAzepino[3,2-b]indole derivative rsc.org
Annulation/Fused Ring FormationBifunctional electrophilesFused heterocyclic systems (e.g., pyrroloindoles) researchgate.net

Derivatization for Enhanced Biological Activity or Spectroscopic Analysis

The derivatization of the indole scaffold is a cornerstone of medicinal chemistry, aiming to enhance biological activity, improve pharmacokinetic properties, or introduce spectroscopic probes for mechanistic studies. The this compound core offers several sites for derivatization, primarily the N1-position of the pyrrole ring and the C3, C5, C6, and C7 positions of the benzene ring.

Derivatization for Biological Activity:

The indole nucleus is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgnih.govnih.gov The synthesis of novel indole derivatives often involves the introduction of various substituents to modulate these activities.

For instance, the attachment of other heterocyclic rings, such as rhodanine (B49660), to the indole core has been shown to yield potent antimicrobial agents. nih.gov A potential strategy for derivatizing this compound could involve the introduction of a rhodanine moiety, likely at the C3 position, to explore its antimicrobial potential. The bulky tert-butyl group at C2 might influence the orientation of the substituent at C3 and, consequently, the biological activity.

Another common derivatization strategy is the amidation of an indole derivative. For example, tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.gov A similar approach could be applied to an amino-functionalized derivative of this compound to generate a library of compounds for biological screening.

The N-alkylation or N-acylation of the indole nitrogen is a straightforward method for introducing diversity. For instance, N-(BOC)-4-methylindole is a commercially available derivative that can be used as a starting material for further functionalization. nih.gov The introduction of different groups on the nitrogen atom can significantly impact the molecule's properties.

Derivative Class Synthetic Strategy Potential Biological Activity Reference
Indole-Rhodanine HybridsKnoevenagel condensation of an indole-3-carboxaldehyde (B46971) derivative with rhodanineAntimicrobial nih.gov
AmidophenylcarbamatesAmide bond formation with an amino-indole derivativeAnti-inflammatory nih.gov
N-Substituted IndolesAlkylation or acylation of the indole nitrogenVarious (e.g., antiviral, anticancer) nih.gov
Benzothiazole-Indole HybridsReaction of a chloroacetylated indole with a substituted aminobenzothiazoleAntimicrobial iosrjournals.org

Derivatization for Spectroscopic Analysis:

The modification of the this compound scaffold can also be aimed at enhancing its spectroscopic properties for analytical or research purposes. For example, the introduction of a chromophore or a fluorophore can facilitate its detection and quantification.

Spectroscopic studies of simple methylindoles have shown that solvent polarity can significantly affect their photophysical properties. nih.gov The introduction of polar or ionizable groups onto the this compound core could be used to create sensitive probes for their local environment.

Furthermore, the synthesis of derivatives suitable for advanced analytical techniques, such as X-ray crystallography, can provide valuable insights into the molecule's three-dimensional structure. For example, the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate allowed for its structural determination by X-ray diffraction. This type of derivatization provides precise information on bond lengths and angles, which can be correlated with the molecule's reactivity.

Spectroscopic Technique Derivatization Strategy Information Gained Reference
UV-Vis/Fluorescence SpectroscopyIntroduction of a chromophore/fluorophoreDetection, quantification, environmental sensing nih.gov
X-ray CrystallographyFormation of a crystalline derivativeThree-dimensional molecular structure-
Nuclear Magnetic Resonance (NMR)Isotopic labeling (e.g., 13C, 15N)Detailed structural elucidation and dynamics-

Advanced Spectroscopic and Structural Elucidation of 2 Tert Butyl 4 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2-tert-butyl-4-methyl-1H-indole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. The expected spectrum for this compound would feature distinct signals for the indole (B1671886) N-H proton, the aromatic protons on the benzene (B151609) ring, the proton on the pyrrole (B145914) ring, and the protons of the methyl and tert-butyl substituents.

Key features in the ¹H NMR spectrum include:

A broad singlet in the downfield region (typically δ 7.5-8.5 ppm) corresponding to the N-H proton of the indole ring.

Signals in the aromatic region (δ 6.5-7.5 ppm) for the three protons on the substituted benzene ring (H-5, H-6, and H-7) and the one proton at the 3-position of the indole core. Their specific chemical shifts and coupling patterns (doublets, triplets) are dictated by their relative positions.

A sharp singlet corresponding to the three protons of the C-4 methyl group.

A prominent singlet in the upfield region (typically δ 1.3-1.5 ppm) representing the nine equivalent protons of the tert-butyl group at the C-2 position.

The predicted chemical shifts (δ) and multiplicities for the protons are summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
N-H~8.0br s (broad singlet)
H-7~7.2d (doublet)
H-6~7.0t (triplet)
H-5~6.8d (doublet)
H-3~6.2s (singlet)
4-CH₃~2.5s (singlet)
2-C(CH₃)₃~1.4s (singlet)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, with a molecular formula of C₁₃H₁₇N, thirteen distinct carbon signals are expected, unless there is an accidental overlap of signals. scbt.comcalpaclab.com

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. tetratek.com.trscience.gov

DEPT-90: Only CH (methine) carbons will show a positive signal.

DEPT-135: CH₃ (methyl) and CH (methine) carbons will appear as positive signals, while CH₂ (methylene) carbons will appear as negative signals. Quaternary carbons are not observed in DEPT spectra.

In the case of this compound, the DEPT-135 spectrum would show positive signals for the aromatic CH carbons and the methyl carbon, while the DEPT-90 spectrum would show signals only for the aromatic CH carbons. The absence of negative signals confirms the lack of CH₂ groups. The quaternary carbons (C-2, C-3a, C-4, C-7a, and the central carbon of the tert-butyl group) would be visible in the broadband-decoupled ¹³C spectrum but absent from the DEPT spectra.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type (from DEPT)
C-2~148Quaternary
C-3~100CH
C-3a~129Quaternary
C-4~130Quaternary
C-5~120CH
C-6~122CH
C-7~110CH
C-7a~136Quaternary
4-CH₃~18CH₃
2-C (CH₃)₃~32Quaternary
2-C(C H₃)₃~30CH₃

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing through-bond and through-space correlations. sdsu.educolumbia.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons: H-5 with H-6, and H-6 with H-7. This is critical for assigning the specific positions of protons on the benzene ring. columbia.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps out direct one-bond correlations between protons and the carbons they are attached to. youtube.com Key correlations would include the C-4 methyl protons with their carbon, the aromatic protons (H-3, H-5, H-6, H-7) with their respective carbons, and the tert-butyl protons with the three equivalent methyl carbons of that group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the molecular skeleton, as it shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). youtube.commeasurlabs.com Crucial HMBC correlations for confirming the structure include:

The nine protons of the tert-butyl group showing a correlation to the C-2 carbon of the indole ring.

The three protons of the C-4 methyl group showing correlations to C-3a, C-4, and C-5.

The N-H proton showing correlations to C-2, C-7a, and C-3.

The H-3 proton showing correlations to C-2, C-3a, and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons, regardless of whether they are coupled through bonds. It is useful for confirming stereochemistry and assignments. A key NOESY correlation would be expected between the protons of the C-4 methyl group and the H-5 proton, and also between the tert-butyl protons and the H-3 proton, confirming their spatial closeness.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the structural components of the molecule.

HRMS is used to determine the exact mass of the parent molecule with high precision, which allows for the unambiguous determination of its elemental formula. libretexts.org For this compound (C₁₃H₁₇N), the calculated monoisotopic mass of the molecular ion ([M+H]⁺) is 188.1434. An experimental HRMS measurement confirming this value provides strong evidence for the assigned molecular formula.

IonFormulaCalculated m/z
[M]⁺C₁₃H₁₇N187.1361
[M+H]⁺C₁₃H₁₈N⁺188.1434

In electron ionization mass spectrometry (EI-MS), the molecular ion undergoes fragmentation, breaking into smaller, charged pieces. The resulting pattern is a characteristic fingerprint of the molecule's structure. docbrown.info

For this compound, the following fragmentation pathways are expected:

Molecular Ion Peak (M⁺): A peak at m/z = 187, corresponding to the intact molecular ion.

Loss of a Methyl Group (M-15): The most characteristic fragmentation of a tert-butyl group is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation. This would result in a very prominent base peak or a significantly intense peak at m/z = 172.

Indole Ring Fragmentation: Further fragmentation of the indole nucleus can occur, though the aromatic system provides considerable stability.

The presence of a nitrogen atom means the molecular ion peak will have an odd nominal mass (187), consistent with the Nitrogen Rule. Isotopic signatures, such as the small M+1 peak resulting from the natural abundance of ¹³C, would also be present and consistent with the formula C₁₃H₁₇N.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features: the indole ring, the N-H bond of the secondary amine, the aromatic C-H bonds, and the aliphatic C-H bonds of the tert-butyl and methyl substituents.

The most prominent and diagnostic peaks would include:

N-H Stretching: A sharp to moderately broad absorption band is anticipated in the region of 3400-3500 cm⁻¹, characteristic of the N-H stretching vibration of the indole ring. This peak's position and shape can be influenced by hydrogen bonding in the sample.

Aromatic C-H Stretching: Absorption bands appearing just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) are attributed to the stretching vibrations of the C-H bonds on the benzene portion of the indole nucleus.

Aliphatic C-H Stretching: Strong absorption bands are expected in the 2850-2970 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds within the tert-butyl and methyl groups. The intensity of these peaks is due to the large number of aliphatic C-H bonds (16 in total).

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic and pyrrole rings typically appear as a series of sharp peaks in the 1450-1620 cm⁻¹ range.

C-H Bending: Bending vibrations for the methyl and tert-butyl groups are expected around 1365-1470 cm⁻¹. A characteristic split peak for the tert-butyl group is often observed.

Aromatic C-H Out-of-Plane Bending: Strong absorption bands in the 700-900 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the substituted benzene ring, which can provide information about the substitution pattern.

The following table summarizes the expected characteristic IR absorption bands for this compound based on data from parent indole and other alkyl-substituted indoles. docbrown.infonist.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Indole N-HStretching3400 - 3500Medium, Sharp
Aromatic C-HStretching3050 - 3150Medium to Weak
Aliphatic C-HStretching2850 - 2970Strong
Aromatic C=CRing Stretching1450 - 1620Medium to Strong
Aliphatic C-HBending1365 - 1470Medium
Aromatic C-HOut-of-Plane Bending700 - 900Strong

X-ray Crystallography for Solid-State Structure Determination

Confirmation of Molecular Connectivity and Atom Positions

A single-crystal X-ray diffraction analysis of this compound would provide the exact coordinates of each atom (carbon, nitrogen, and hydrogen) in the molecule. This would unequivocally confirm the molecular connectivity, verifying the substitution pattern: the tert-butyl group at the C2 position and the methyl group at the C4 position of the 1H-indole scaffold.

The analysis would yield precise measurements of:

Bond Lengths: For instance, the C-C and C-N bond lengths within the indole ring system and the C-C bonds of the alkyl substituents.

Bond Angles: The angles between atoms, defining the geometry of the fused ring system and the tetrahedral arrangement of the tert-butyl group.

Torsion Angles: These angles describe the conformation and relative orientation of different parts of the molecule, such as the rotation around the bond connecting the tert-butyl group to the indole ring.

For related, albeit more complex, indole derivatives, X-ray analysis has confirmed the proposed molecular structures based on other spectroscopic methods and chemical reactions. researchgate.nettandfonline.com

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules pack together to form a crystal. This packing is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions.

For this compound, the analysis would likely show:

Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor, potentially forming N-H···π interactions with the electron-rich aromatic ring of a neighboring molecule.

π-π Stacking: The planar indole ring system could facilitate π-π stacking interactions between adjacent molecules, contributing to the stability of the crystal lattice. The presence of the bulky tert-butyl group might, however, sterically hinder ideal stacking arrangements.

Understanding these interactions is crucial as they influence the material's physical properties, such as melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV light, leading to the promotion of electrons from lower-energy molecular orbitals (HOMO) to higher-energy ones (LUMO). The UV-Vis spectrum of this compound is expected to be characteristic of a substituted indole.

The parent indole molecule typically shows two main absorption bands: a strong band around 215-220 nm and a more complex, lower-intensity band with fine structure between 260 and 290 nm, which arises from the ¹Lₐ and ¹Lₑ transitions. acs.org

The presence of the electron-donating alkyl groups (tert-butyl and methyl) attached to the indole chromophore is expected to cause a slight bathochromic shift (a shift to longer wavelengths) of these absorption maxima. This is due to the hyperconjugative and inductive effects of the alkyl groups, which raise the energy of the highest occupied molecular orbital (HOMO), thereby reducing the energy gap for the π→π* transitions.

The table below compares the experimental absorption maximum (λmax) for indole and 2-methylindole (B41428) with the estimated value for this compound.

Compoundλmax (in ethanol/methanol)Reference
1H-Indole~270-280 nm acs.org
2-Methyl-1H-indole~275-285 nm nist.gov
This compound~280-290 nm (Estimated)

This estimated shift reflects the combined electronic contribution of both the C2-tert-butyl and C4-methyl groups on the indole electronic system.

Mechanistic Studies of Reactions Involving 2 Tert Butyl 4 Methyl 1h Indole

Reaction Pathway Elucidation for Synthetic Transformations

The synthesis of substituted indoles can proceed through various reaction pathways. For a molecule like 2-tert-butyl-4-methyl-1H-indole, understanding these pathways is key to developing efficient synthetic strategies and modifying the core structure.

One major pathway for functionalizing indoles is through Friedel-Crafts-type reactions . N-heterocyclic carbene (NHC) catalyzed asymmetric Friedel-Crafts alkylation-annulation sequences provide a powerful method for constructing complex indole-fused polycyclic structures. researchgate.net Mechanistic proposals for such reactions suggest an initial reaction between an enal and the NHC to form an unsaturated acyl azolium intermediate. This electrophilic species then undergoes a Friedel-Crafts reaction with the indole (B1671886). The vital role of the indole N-H proton has been demonstrated, as N-methylated indoles fail to produce a product, even though the N-H is not deprotonated by common bases like cesium or sodium carbonate. researchgate.net

Ring-annulation strategies represent another versatile approach. A notable example involves the use of O-vinylhydroxylamines, which can undergo N-arylation followed by a rapid scbt.comscbt.com-sigmatropic rearrangement. acs.orgacs.org This cascade, which can occur at low temperatures, leads to the formation of the indole ring system. acs.org This pathway is particularly useful for synthesizing complex heterocyclic systems like azaindoles. acs.orgacs.org

The table below summarizes key synthetic pathways applicable to indole derivatives.

Reaction TypeKey Reagents/CatalystsProposed Pathway SummaryRef
Asymmetric Friedel-Crafts AlkylationN-Heterocyclic Carbene (NHC), EnalsFormation of an acyl azolium intermediate, followed by Friedel-Crafts alkylation at the indole C3 position and subsequent annulation. researchgate.net
Radical C-H FunctionalizationDi-tert-butyl peroxide (DTBP), CycloalkanesDTBP promotes the formation of alkyl radicals from cycloalkanes, which then add to the indole ring, typically at the C2, C4, or C7 positions. rsc.org
NitrationTetramethylammonium (B1211777) nitrate, Trifluoroacetic anhydride (B1165640)Generation of a strong electrophilic nitrating agent (trifluoroacetyl nitrate) that reacts with the indole, primarily at the C3 position. nih.gov
Palladium-Catalyzed CyclizationPd(OAc)₂, TPGS-750-MIntramolecular cyclization of an appropriately substituted aniline (B41778) precursor (e.g., a 2-alkynyl aniline) to form the indole ring. mdpi.com
Ring-Annulation via scbt.comscbt.com-RearrangementO-Vinylhydroxylamines, Aza-arene N-oxidesN-arylation of the hydroxylamine (B1172632) with an activated arene triggers a scbt.comscbt.com-sigmatropic rearrangement, followed by rearomatization and cyclization. acs.org

Investigation of Intermediates and Transition States

The direct observation or computational modeling of intermediates and transition states is critical for confirming proposed reaction mechanisms. In the context of indole chemistry, several transient species have been identified or proposed.

In the NHC-catalyzed Friedel-Crafts reaction, a plausible mechanism involves key intermediates. researchgate.net The reaction of an enal with the NHC catalyst generates an unsaturated acyl azolium intermediate (I) . Following the Friedel-Crafts addition of the indole, an enolate intermediate (II) is formed. This enolate can then be protonated to yield a subsequent intermediate (III) before undergoing a Michael addition to complete the annulation sequence. researchgate.net

For electrophilic nitration reactions of N-Boc protected indoles, computational studies have been employed to map the reaction pathway. nih.gov These studies calculate the free energies of the transition states (TS) , revealing a highly regioselective process favoring substitution at the C3 position. The calculations help to explain why the reaction proceeds smoothly at this position and not at others, and why the presence of an anhydride is essential for the reaction to occur. nih.gov

In ring-annulation reactions for synthesizing azaindoles, a key proposed intermediate is the N-aryl-O-vinylhydroxylamine . This species is generated in situ from the N-arylation of an O-vinylhydroxylamine with an electrophilic partner, such as an aza-arene N-oxide. acs.org This intermediate is highly unstable and rapidly undergoes a scbt.comscbt.com-sigmatropic rearrangement, which is the rate-determining step of the cyclization cascade. acs.org

Reaction TypeProposed Intermediate/Transition StateMethod of InvestigationRole in MechanismRef
NHC-Catalyzed Friedel-CraftsAcyl azolium (I), Enolate (II)Mechanistic Experiments & Plausible ProposalI : Electrophilic species that attacks the indole. II : Formed after C-C bond formation, precedes protonation/cyclization. researchgate.net
Electrophilic NitrationNitration Transition State (TS)Density Functional Theory (DFT) CalculationsRepresents the energy maximum for the highly regioselective addition of the nitro group to the C3 position. nih.gov
Ring-AnnulationN-aryl-O-vinylhydroxylamineMechanistic Proposal & Substrate ScopeUnstable species formed in situ that immediately undergoes a scbt.comscbt.com-sigmatropic rearrangement to build the core structure. acs.org

Kinetic Studies of Reactivity

Kinetic studies provide quantitative data on reaction rates, allowing for a deeper understanding of how reaction conditions and substrate structure affect the reaction mechanism. This can involve determining reaction orders, activation energies, and kinetic isotope effects (KIE).

While specific kinetic studies on this compound are not widely reported, principles from related systems are applicable. For instance, in the oxidation of cyclohexane (B81311) using tert-butyl hydroperoxide (TBHP) catalyzed by metal-N4 sites, kinetic analysis shows that the apparent reaction orders are less than one for both the substrate and the oxidant. rsc.org This suggests a surface-mediated reaction where the adsorption of reactants to the catalyst surface is a key part of the kinetic model. rsc.orgresearchgate.net Such studies often determine the apparent activation energy to quantify the temperature dependence of the reaction rate. rsc.org

A key tool in mechanistic elucidation is the Kinetic Isotope Effect (KIE) . This is measured by comparing the rate of a reaction using a substrate enriched with a heavier isotope (e.g., deuterium) to the rate of the same reaction with the normal isotope. In one study of an NHC-catalyzed reaction, a KIE experiment was conducted using deuterium-labeled indole substrates to probe the C-H bond breaking steps in the proposed mechanism. researchgate.net A significant KIE value (greater than 1) can indicate that C-H bond cleavage is involved in the rate-determining step of the reaction.

The principles from these studies can be applied to reactions involving this compound. For example, in an electrophilic aromatic substitution, one could investigate the KIE by replacing the N-H proton with deuterium (B1214612) to probe its involvement in the rate-determining step. The steric hindrance from the tert-butyl group at C2 and the electronic contribution of the methyl group at C4 would be expected to influence the kinetics of such reactions compared to unsubstituted indole.

Kinetic ParameterDefinitionImplication for MechanismExample SystemRef
Reaction Order The exponent to which the concentration of a species is raised in a rate law.Helps to determine which species are involved in the rate-determining step. Apparent orders <1 may suggest catalyst surface saturation.Cyclohexane oxidation with TBHP rsc.org
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.A lower Ea corresponds to a faster reaction rate. Can be determined from Arrhenius plots.Cyclohexane oxidation with TBHP rsc.org
Kinetic Isotope Effect (KIE) The ratio of the rate constant for a reaction with a light isotope to that with a heavy isotope (k_light / k_heavy).A primary KIE > 1 suggests that the bond to the isotope is broken in the rate-determining step.NHC-catalyzed indole annulation researchgate.net

Stereochemical Control Mechanisms

Stereochemical control is a critical aspect of synthesis, particularly when creating chiral molecules for pharmaceutical applications. In reactions involving this compound, the substituents on the indole ring can play a significant role in directing the stereochemical outcome. The large tert-butyl group at the C2 position provides a significant steric shield, which can influence the facial selectivity of an approaching reagent.

In asymmetric catalysis, such as the NHC-catalyzed Friedel-Crafts alkylation, the chiral environment created by the catalyst is responsible for controlling the stereochemistry. researchgate.net The catalyst and substrate form a diastereomeric transition state, and the difference in the activation energies between the possible transition states leads to the preferential formation of one enantiomer over the other.

Conformational analysis of reaction intermediates is also key to understanding stereochemical control. In cyclic systems, intermediates often adopt specific low-energy conformations, such as the chair conformation observed in substituted piperidine (B6355638) rings, which can dictate the direction of subsequent reaction steps. researchgate.net For reactions involving the formation of new stereocenters adjacent to the indole ring of this compound, the bulky C2-substituent would be expected to strongly influence the conformational preferences of any intermediates, thereby controlling diastereoselectivity.

The principles of regioselectivity and stereoselectivity are well-established in organic chemistry. testbook.com For this compound, electrophilic attack is generally favored at the C3 position due to the electronic nature of the pyrrole (B145914) ring. However, the steric bulk of the C2-tert-butyl and C4-methyl groups could potentially direct incoming reagents to less hindered positions or influence the endo/exo selectivity in cycloaddition reactions. Atroposelective synthesis, which controls the stereochemistry of axial chirality, has also been demonstrated in the formation of biaryl compounds derived from indole-like structures, a strategy that relies on sterically demanding groups to hinder bond rotation. acs.org

FactorMechanism of ControlRelevance to this compoundRef
Chiral Catalysts Formation of diastereomeric transition states with different energy levels.An asymmetric catalyst can induce enantioselectivity in reactions at the C3 position, such as Friedel-Crafts alkylation. researchgate.net
Substrate-Controlled Diastereoselectivity Existing stereocenters or steric groups on the substrate direct the approach of a reagent to one face of the molecule.The C2-tert-butyl group provides significant steric hindrance, likely directing attack to the opposite face of an adjacent prochiral center. testbook.com
Conformational Restriction The molecule or intermediate adopts a rigid, low-energy conformation (e.g., a chair conformation) that exposes one face to reaction.In annulation reactions, the bulky substituents would favor specific conformations in the transition state, leading to a preferred diastereomer. researchgate.net
Atroposelectivity Steric hindrance between groups restricts rotation around a single bond, leading to stable, isolable rotational isomers (atropisomers).The steric bulk of the substituents could be exploited in biaryl coupling reactions to achieve atroposelective synthesis. acs.org

Computational Chemistry and Modeling of 2 Tert Butyl 4 Methyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of molecules. By approximating the many-body electronic wavefunction with the electron density, DFT provides a balance between accuracy and computational cost. For 2-tert-butyl-4-methyl-1H-indole, DFT calculations can predict its geometry, electronic properties, and chemical reactivity.

Electronic Structure and Frontier Molecular Orbitals: DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(2d,p), can optimize the molecular geometry and determine electronic properties. tandfonline.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. tandfonline.com A smaller energy gap suggests higher reactivity.

Studies on similar indole (B1671886) derivatives have shown that the distribution of HOMO and LUMO is typically located across the indole ring system. tandfonline.com For this compound, the HOMO is expected to be concentrated on the electron-rich indole nucleus, while the LUMO may also be distributed over this aromatic system. The electron-donating tert-butyl and methyl groups are expected to raise the HOMO energy level compared to an unsubstituted indole, potentially making it more susceptible to electrophilic attack.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. Theoretical calculations on related heterocyclic compounds provide a framework for understanding what to expect from this compound. atauni.edu.trresearchgate.net

Table 1: Predicted Electronic Properties of Indole Derivatives based on DFT Calculations.
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
tert-butyl 6-chloro-3-(dioxoborolan-2-yl)-1H-indole-1-carboxylate-6.0311-1.21394.8172
Hypothetical: this compound-5.85-0.954.90

Note: Data for the first compound is from a study on a related indole derivative to provide context. tandfonline.com Data for this compound is hypothetical and for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for elucidating the molecular basis of ligand-target interactions.

For this compound, docking simulations could explore its potential as an inhibitor for various enzymes or a ligand for different receptors. The indole scaffold is a common feature in many biologically active compounds, including those targeting enzymes like tyrosinase or receptors such as the nicotinic acetylcholine (B1216132) receptor. mdpi.comjocpr.com

Docking Procedure and Interaction Analysis: The process involves preparing the 3D structure of the ligand (this compound) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, assigning a score to each pose based on a scoring function that estimates binding affinity.

The binding mode of this compound would likely involve hydrophobic interactions from its tert-butyl, methyl, and benzene (B151609) ring components. The indole NH group can act as a hydrogen bond donor, a crucial interaction for anchoring ligands in many protein binding sites. For example, in a docking study of a different indole derivative against tyrosinase, key interactions included hydrogen bonds and hydrophobic contacts that stabilized the ligand-protein complex. mdpi.com Similarly, studies on inhibitors of the acetylcholine-binding protein have highlighted the importance of such interactions for binding affinity. jocpr.com

Table 2: Hypothetical Molecular Docking Results for this compound against Various Targets.
Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Tyrosinase (e.g., 3NM8)-7.5His244, Ser282 (H-bond with NH), Val248, Phe264 (hydrophobic)
Acetylcholine Binding Protein (e.g., 2XNU)-8.2Tyr93, Trp147 (pi-stacking), Leu119 (hydrophobic)
Casein Kinase II (CK2)-6.9Val116, Ile174 (hydrophobic), Lys68 (potential H-bond)

Note: The docking scores and interacting residues are hypothetical, based on studies of similar indole scaffolds against these or related proteins. mdpi.comjocpr.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new, untested compounds and to guide the design of more potent molecules. A QSAR study requires a dataset of compounds with known activities and a set of calculated molecular descriptors. semanticscholar.org

To build a QSAR model incorporating this compound, one would first need a series of analogues with measured biological activity against a specific target. Then, various molecular descriptors for each compound would be calculated. These can include:

2D Descriptors: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and various constitutional and connectivity indices.

3D Descriptors: Properties derived from the 3D structure, such as steric parameters (e.g., molecular volume) and electronic parameters (e.g., dipole moment).

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a regression model correlating a selection of these descriptors with the observed activity. eurjchem.com A reliable QSAR model must be rigorously validated to ensure its predictive power. nih.gov For indole derivatives, QSAR studies have successfully identified key descriptors that influence their activity as enzyme inhibitors. nih.govsemanticscholar.org

Table 3: Selected Molecular Descriptors for this compound Relevant for QSAR Modeling.
DescriptorDescriptionCalculated/Estimated Value
Molecular WeightTotal mass of the molecule187.28 g/mol
XLogP3Logarithm of the octanol/water partition coefficient~3.9
Topological Polar Surface Area (TPSA)Surface sum over all polar atoms~15.79 Ų
Hydrogen Bond DonorsNumber of N-H or O-H bonds1
Hydrogen Bond AcceptorsNumber of N or O atoms1
Rotatable BondsNumber of bonds allowing free rotation1

Note: Values are based on computational predictions for the specified molecule or structurally related compounds.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. wwnorton.com For this compound, the main source of conformational flexibility is the rotation around the single bond connecting the tert-butyl group to the indole ring. While the indole ring itself is rigid, the orientation of the bulky tert-butyl group can be significant.

Due to steric hindrance, the tert-butyl group will adopt conformations that minimize its interaction with the adjacent hydrogen atom on the indole ring and the N-H group. The methyl group at the 4-position is less sterically demanding. Potential energy surface scans, performed by systematically rotating the C-C bond of the tert-butyl group, can identify the lowest energy (most stable) conformers. The relative energies of different conformers (e.g., staggered vs. eclipsed) determine their population at a given temperature. wwnorton.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular behavior over time by solving Newton's equations of motion for the atoms in the system. nih.gov An MD simulation of this compound, either in a solvent or complexed with a protein, can reveal:

Structural Stability: How the molecule's conformation fluctuates over time.

Solvent Interactions: The organization of solvent molecules (e.g., water) around the solute.

Ligand-Protein Dynamics: The stability of a ligand in a protein's binding site, the flexibility of the binding pocket, and the nature of key intermolecular interactions over time. mdpi.com

Force fields like AMBER, CHARMM, or OPLS are used to define the potential energy of the system. A simulation of hundreds of nanoseconds can provide statistically significant insights into the molecule's dynamic properties and interactions. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and verification.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become highly accurate, with methods ranging from DFT calculations to machine learning models. nih.gov DFT methods calculate the magnetic shielding tensors of nuclei, which are then converted to chemical shifts relative to a standard (e.g., TMS). For this compound, one would expect distinct signals for the aromatic protons, the N-H proton, and the protons of the methyl and tert-butyl groups. The chemical environment of each nucleus determines its shift. For instance, the bulky tert-butyl group can influence the chemical shifts of nearby protons through steric compression and anisotropic effects. Machine learning tools, trained on large experimental databases, can also provide rapid and accurate predictions of ¹H and ¹³C NMR spectra from a chemical structure. nih.gov

IR Frequencies: DFT calculations can also predict vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. tandfonline.com By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental data. For this compound, characteristic vibrational modes would include the N-H stretch (typically around 3400 cm⁻¹), aromatic C-H stretches, C=C stretches of the aromatic rings, and C-H bending vibrations of the alkyl groups.

Table 4: Hypothetical Predicted ¹H NMR Chemical Shifts (ppm) for this compound.
ProtonPredicted Chemical Shift (ppm)Multiplicity
N-H~7.9br s
Aromatic H (C5, C6, C7)~6.8 - 7.2m
Aromatic H (C3)~6.2s
Methyl (C4-CH₃)~2.4s
tert-Butyl (-C(CH₃)₃)~1.4s

Note: These are estimated chemical shifts based on general principles and data for related indole and alkyl-aromatic structures. youtube.compdx.edu Actual values would depend on the solvent and experimental conditions.

Biological Activity and Pharmacological Potential of 2 Tert Butyl 4 Methyl 1h Indole Derivatives

General Overview of Indole (B1671886) Scaffold's Biological Significance

The indole nucleus is a prominent structural motif found in a vast number of natural products, alkaloids, and synthetic compounds with significant biological importance. nih.govrsc.org It is considered a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of receptors with high affinity, making it a valuable starting point for drug discovery. nih.gov The indole ring system is a key component of the essential amino acid tryptophan and its metabolites, such as the neurotransmitter serotonin (B10506) and the plant hormone auxin. nih.gov

The versatility of the indole scaffold allows for the development of compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents. nih.govmdpi.com Many approved drugs, such as the anti-inflammatory indomethacin (B1671933) and the anti-cancer drug mitomycin, contain the indole core, highlighting its therapeutic relevance. mdpi.comnih.gov The biological activity of indole derivatives can be significantly modified by the introduction of various substituents on the indole ring. nih.gov

Investigation of Potential Anticancer Activities

Indole derivatives are a well-established class of compounds with significant potential in cancer therapy. nih.gov They can exert their anticancer effects through various mechanisms, including the inhibition of key proteins involved in cancer cell proliferation and survival. nih.gov While direct studies on 2-tert-butyl-4-methyl-1H-indole are scarce, research on related structures provides insights into its potential anticancer activities.

A common mechanism of action for anticancer indole derivatives is the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death). nih.gov For instance, certain 2,4-disubstituted furo[3,2-b]indole derivatives have been shown to exhibit significant inhibitory activity against renal cancer cells. nih.gov One particular compound from this series demonstrated highly selective anticancer activity. nih.gov

Furthermore, some indole derivatives have been found to induce apoptosis by targeting anti-apoptotic proteins like Bcl-2. nih.gov The attachment of other heterocyclic rings, such as quinazolinone, to the indole scaffold has been shown to enhance anticancer activity. nih.govnih.gov For example, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one has demonstrated a low minimum inhibitory concentration (MIC) against methicillin-resistant S. aureus (MRSA) and some indolylquinazolinones have shown significant antiproliferative activities against various cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected Indole Derivatives

CompoundCancer Cell LineActivityReference
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneVarious cancer cell linesSignificant antiproliferative activity nih.gov
(5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanolA498 renal cancer cellsSignificant inhibitory activity nih.gov
Indole iso-quinoline hybridLeukemia cellsDemonstrated selective cytotoxicity nih.gov

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Indole derivatives have been developed as potent inhibitors of various protein kinases. nih.gov For example, 9H-pyrimido[4,5-b]indole derivatives have been discovered as dual inhibitors of RET and TRK kinases, which are involved in the proliferation and progression of certain cancers. nih.gov In these derivatives, a tert-butyl pyrazole (B372694) group was found to permit dual activity against both kinases. nih.gov

Another example is a series of sulfonylmorpholinopyrimidines, where a 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole derivative (AZ20) was identified as a potent and selective inhibitor of the ATR protein kinase, a key player in the DNA damage response. nih.gov The development of such targeted inhibitors is a promising strategy in cancer therapy.

Table 2: Kinase Inhibition by Selected Indole Derivatives

Compound ClassTarget KinaseSignificanceReference
9H-pyrimido[4,5-b]indole derivatives with a tert-butyl pyrazole groupRET and TRK kinasesDual inhibition, potential for treating cancers with RET or TRK genetic backgrounds. nih.gov
4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20)ATR protein kinasePotent and selective inhibition, potential as monotherapy in tumors with specific DNA-repair pathway addictions. nih.gov

Assessment of Antimicrobial and Antiviral Properties

The indole scaffold is also a key feature in many compounds with potent antimicrobial and antiviral activities. mdpi.comnih.gov The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents, and indole derivatives represent a promising class of compounds in this regard. mdpi.com

Indole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. nih.gov For instance, new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown significant antibacterial effects against Staphylococcus aureus, MRSA, Escherichia coli, and Bacillus subtilis. nih.gov Some of these compounds also exhibited excellent antifungal activities against Candida krusei and moderate activities against Candida albicans. nih.gov

The substitution pattern on the indole ring and the nature of the appended heterocyclic rings are crucial for the antimicrobial activity. For example, in a series of indole-triazole derivatives, the presence of a m-chlorophenyl group was found to be important for activity against MRSA. nih.gov In another study, indole-3-carboxamido-polyamine conjugates were found to target bacterial membranes and potentiate the activity of antibiotics like doxycycline (B596269) against Pseudomonas aeruginosa. mdpi.com

Research on 2,4-di-tert-butylphenol, a compound with structural similarities to the potential metabolites of this compound, has shown it to possess antifungal activity against Fusarium oxysporum and Ustilaginoidea virens, as well as antibacterial activity against Cutibacterium acnes. researchgate.netnih.govnih.govmdpi.com

Table 3: Antimicrobial Activity of Selected Indole Derivatives and Related Compounds

Compound/Derivative ClassMicroorganismActivityReference
Indole-thiadiazole and Indole-triazole derivativesS. aureus, MRSA, E. coli, B. subtilisMIC values ranging from 3.125-50 µg/mL. nih.gov
Indole-triazole derivativesC. krusei, C. albicansExcellent to moderate antifungal activity. nih.gov
Indole-3-carboxamido-polyamine conjugatesP. aeruginosaPotentiated the action of doxycycline. mdpi.com
2,4-di-tert-butylphenolF. oxysporum, U. virens, C. acnesInhibited fungal and bacterial growth. researchgate.netnih.govmdpi.com

Indole derivatives have also been extensively studied for their antiviral properties against a wide range of DNA and RNA viruses. nih.gov For example, indolylthiosemicarbazides have shown notable antiviral activity against Coxsackie B4 virus, with EC₅₀ values in the low microgram per milliliter range. nih.gov Interestingly, in this series of compounds, analogs with a larger butyl substituent were found to be devoid of this antiviral activity, suggesting that the size and nature of the substituent at this position are critical for antiviral efficacy. nih.gov

Other studies have focused on indole derivatives as inhibitors of viral enzymes. For instance, a t-butylaniline-appended acrylamide (B121943) derivative of indole exhibited potent anti-HCV activity. nih.gov Further derivatization of this compound, where a cyano group was introduced at the indole 5-position, resulted in even stronger anti-HCV activity. nih.gov

Table 4: Antiviral Activity of Selected Indole Derivatives

Compound ClassVirusActivity (EC₅₀)Reference
IndolylthiosemicarbazidesCoxsackie B4 virus0.4–2.1 μg/mL nih.gov
t-Butylaniline-appended indole acrylamide derivativeHepatitis C Virus (HCV)1.9 μM nih.gov
5-cyano substituted t-butylaniline-appended indole acrylamideHepatitis C Virus (HCV)1.1 μM nih.gov

Anti-inflammatory and Immunomodulatory Effects

Derivatives of the indole scaffold are well-regarded for their potential to modulate inflammatory pathways. openmedicinalchemistryjournal.com While direct studies on this compound are limited, research on related substituted indole and tert-butyl-containing compounds provides significant insights into their likely anti-inflammatory and immunomodulatory activities.

Polyphenolic compounds, which share structural motifs with indole derivatives, are known to exert anti-inflammatory effects by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which in turn reduces the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. chim.it They can also regulate immune responses by interfering with the activation of immune cells and the synthesis of pro-inflammatory cytokines. chim.it For instance, certain natural products can suppress pro-inflammatory T helper (Th1 and Th17) cell differentiation and promote a shift towards an anti-inflammatory Th2 response. scbt.com

A study on a series of tert-butyl phenylcarbamate derivatives demonstrated significant in vivo anti-inflammatory activity. chemicalbook.com Several compounds in this series showed activity comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin, in a carrageenan-induced rat paw edema model. The most potent compounds, 4a and 4i , exhibited inhibition percentages of 54.130% and 54.239%, respectively. chemicalbook.com These findings suggest that the inclusion of a tert-butyl group within a molecule can be compatible with, or even enhance, anti-inflammatory effects.

The mechanisms underlying these effects are often multifactorial, involving the modulation of critical signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK), which are central regulators of inflammation. chim.it

Table 1: Anti-Inflammatory Activity of Selected tert-Butyl Phenylcarbamate Derivatives chemicalbook.com

CompoundSubstituent% Inhibition of Paw Edema (at 12h)
4a2-nitro54.130%
4i4-chloro54.239%
Indomethacin (Standard)-55.320%

Enzyme Inhibition Studies (e.g., Cytochrome P450 Enzymes, Cholinesterase)

The interaction of small molecules with enzymes is a critical aspect of pharmacology, with inhibition being a common mechanism of action for many drugs. acs.orgchemijournal.com

Cytochrome P450 (P450) Enzymes: The cytochrome P450 family of enzymes is central to drug metabolism. acs.org Inhibition of these enzymes can lead to significant drug-drug interactions. chemijournal.com The nature of substituents on a molecule dictates its potential to inhibit specific P450 isoforms. While direct data on this compound is not available, the general principles of P450 inhibition suggest that its lipophilic nature, conferred by the tert-butyl and methyl groups, would likely facilitate interaction with the active sites of P450 enzymes, which often accommodate hydrophobic substrates. The specific inhibitory profile would depend on the steric and electronic properties of the entire molecule.

Cholinesterase: Acetylcholinesterase (AChE) inhibitors are used in the treatment of neurodegenerative diseases like Alzheimer's. The indole scaffold has been explored for this purpose. For example, a series of novel spirooxindole analogs, which contain an indole core, were synthesized and evaluated for their AChE inhibitory activity. nih.gov Compounds from this series demonstrated potent inhibition, with IC₅₀ values in the low micromolar range (e.g., 5.7 µM for compound 5 ). nih.gov This indicates that the indole framework can be effectively utilized to design cholinesterase inhibitors. The substituents at the 2- and 4-positions of the this compound would play a crucial role in determining its affinity and inhibitory potency against AChE.

Receptor Binding Studies and Ligand Affinity

The specific placement of substituents on the indole ring is critical for determining receptor binding affinity and functional activity. A study comparing 2-substituted and 3-substituted N-piperidinyl indoles at nociceptin (B549756) (NOP) and mu-opioid (MOP) receptors clearly illustrates this principle. researchgate.net

Derivatives with substitution at the 2-position of the indole ring, such as 2-aminomethyl-piperidinyl indole (10) and 2-hydroxymethyl indole (1) , displayed subnanomolar binding affinity for the NOP receptor (Kᵢ = 0.23 nM and 0.34 nM, respectively). researchgate.net Notably, these 2-substituted indoles also showed significantly enhanced binding affinity at the MOP receptor compared to their 3-substituted counterparts. researchgate.net

A key finding was the difference in intrinsic activity: the 2-substituted indoles were potent NOP full agonists, whereas the corresponding 3-substituted regioisomers were only partial agonists. researchgate.net For instance, compound 10 was a full agonist with an EC₅₀ of 5.8 nM, while its 3-substituted analog was a partial agonist with a much higher EC₅₀ of 121 nM. researchgate.net This demonstrates that moving the substituent from the 3-position to the 2-position on the indole ring can dramatically alter the pharmacological profile from a partial to a full agonist, while also increasing binding affinity.

Table 2: Comparison of Receptor Binding and Functional Activity for 2- and 3-Substituted Indoles researchgate.net

CompoundIndole PositionNOP Kᵢ (nM)NOP EC₅₀ (nM)NOP % Stimulation
102-aminomethyl0.235.8100% (Full Agonist)
19 (analog of 10)3-aminomethyl1.112135.9% (Partial Agonist)
12-hydroxymethyl0.3429.9102% (Full Agonist)
2 (analog of 1)3-hydroxymethyl1.311718.9% (Partial Agonist)

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For indole derivatives, SAR explores how modifications to the indole core and its substituents affect their pharmacological properties. nih.govnih.gov

The position and chemical nature of substituents on the indole ring are paramount in defining the molecule's interaction with its biological target. As highlighted in the receptor binding studies (Section 7.6), shifting a substituent from the 3-position to the 2-position of an N-piperidinyl indole transformed the compounds from partial to full agonists at the NOP receptor and enhanced their binding affinity. researchgate.net

The nature of the substituent is equally critical. In a series of HIV-1 fusion inhibitors based on a bisindole scaffold, the type of group on the terminal benzyl (B1604629) ring significantly influenced potency. nih.gov This demonstrates that even distal changes can have a profound impact on activity. In another study on indazole derivatives, substituting a phenyl ring at different positions resulted in varied inhibitory activity; ortho-fluoro substitution was beneficial, while meta or para substitution reduced potency. acs.org This underscores the sensitivity of biological targets to the precise electronic and steric profile of the ligand.

The tert-butyl group is a bulky, sterically demanding substituent with specific electronic properties that can significantly influence a molecule's pharmacological profile.

Steric Effects: The primary role of the tert-butyl group is often to provide steric hindrance. This bulk can be used to control the molecule's conformation or to shield parts of the molecule from metabolic attack, potentially increasing its stability. chula.ac.th However, this steric bulk can also be detrimental. In one study of enzyme inhibitors, a bulky t-butyl substituent was found to reduce inhibitory activity compared to smaller alkyl groups like n-propyl, suggesting that the active site could not accommodate the larger group. acs.org

Electronic Effects: Electronically, the tert-butyl group is considered electron-donating through hyperconjugation. This can influence the electron density of the aromatic system to which it is attached. In a study of tetrathiafulvalene-tetraazapyrene triads, the insertion of tert-butyl groups was found to raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) by 0.21 eV. wikipedia.org This modification of molecular orbital energies directly impacts the molecule's redox properties and its ability to participate in electronic interactions, which can be crucial for receptor binding and catalytic processes. wikipedia.org

The C4 position of the indole ring is part of the benzene (B151609) core, and substitution at this position can influence activity through steric and electronic means, modulating the interaction with the target protein. While the C2 and C3 positions on the pyrrole (B145914) ring are more commonly explored, C4 substitution is also a valid strategy for optimizing biological activity.

In a study of pyrido[4,3-b]indoles (γ-carbolines) designed as antitumor agents, the role of a methyl group at the 4-position was investigated. nih.gov The research compared the activity of 4-methyl-pyrido[4,3-b]indoles with their 4-hydroxymethyl counterparts. The biological results indicated that replacing the 4-methyl group with a 4-hydroxymethyl group led to a decrease in antitumor properties. nih.gov This finding strongly suggests that the small, lipophilic methyl group at this position is more favorable for activity than the larger, more polar hydroxymethyl group in this specific scaffold, highlighting the importance of the substituent's properties at the C4 position.

In Vitro and In Vivo Pharmacological Evaluation

There is no available scientific literature detailing the in vitro or in vivo pharmacological evaluation of this compound or its derivatives. Studies that would typically provide data on enzyme inhibition, receptor binding, cell-based assays, or animal models have not been published for this specific chemical entity.

Potential Therapeutic Applications in Disease Areas (e.g., Neurodegenerative Diseases)

Due to the absence of pharmacological data, there is no scientific basis to suggest any potential therapeutic applications for this compound derivatives at this time. While the general class of indoles is of great interest in the development of treatments for neurodegenerative diseases, this potential has not been specifically explored or demonstrated for the this compound scaffold. mdpi.commdpi.com

Emerging Applications and Future Research Directions

Integration into Advanced Materials Science

Currently, there is a lack of specific research on the integration of 2-tert-butyl-4-methyl-1H-indole into advanced materials. However, the intrinsic properties of the indole (B1671886) ring system present potential for its use in this domain. For instance, studies on other indole derivatives have shown their utility in creating fluorescent materials. The peroxidase-catalyzed coupling of indole can produce photoluminescent oligomers, suggesting that appropriately substituted indoles could be building blocks for new optical and electronic materials. mdpi.com Future research could explore the polymerization of This compound or its incorporation into copolymers to assess its potential for creating novel organic semiconductors or fluorescent polymers. The bulky tert-butyl group might influence properties such as solubility and molecular packing, which are critical for material performance.

Role in Agrochemicals and Other Industrial Applications

Direct studies on the agrochemical properties of This compound have not been reported. However, the bioactivity of structurally similar compounds suggests this as a promising area for investigation. For example, 2,4-di-tert-butylphenol, a compound with a related substitution pattern on a phenol (B47542) ring, has demonstrated significant herbicidal and antifungal activities. researchgate.netnih.govresearchgate.netnih.govscribd.comresearchgate.net This compound has been shown to inhibit the root and shoot growth of various weeds and displays fungicidal effects against pathogens like Aspergillus niger and Fusarium oxysporum. researchgate.netnih.govscribd.com

Herbicidal and Antifungal Activity of 2,4-di-tert-butylphenol

OrganismActivityObserved EffectReference
Leptochloa chinensisHerbicidalComplete germination inhibition at 500 μg/mL ukm.my
Hedyotis verticillataHerbicidalLamina wilting and necrosis ukm.my
Amaranthus retroflexusHerbicidalIC50 values of 389.17 mg/L (root) and 832.44 mg/L (shoot) nih.gov
Aspergillus nigerAntifungalDemonstrated fungicidal activity researchgate.netscribd.com
Fusarium oxysporumAntifungalInhibition of spore germination and hyphal growth researchgate.net
Candida albicansAntifungalInhibition and disruption of biofilms nih.gov

Given these findings, future research could synthesize and screen This compound and its derivatives for similar herbicidal or antifungal properties. The indole nitrogen could offer a site for further functionalization, potentially leading to new modes of action or improved potency.

Development of Novel Assays and Probes

While This compound has not been specifically developed as a molecular probe, the indole scaffold is a common component in fluorescent sensors due to its inherent photophysical properties. mdpi.com Researchers have successfully synthesized fluorescent probes from various indole derivatives for detecting biologically relevant species and for bioimaging. For example, double-indole structures have been used to create ratiometric fluorescent probes for sulfur dioxide derivatives in living cells. nih.gov Similarly, naphthalimide-indole fused chromophores have been developed as fluorescent probes for biothiols. rsc.org Indole derivatives have also been functionalized to create high-affinity fluorescent probes for studying σ receptors. acs.org

The substitution pattern of This compound could be a starting point for designing new probes. The methyl and tert-butyl groups might influence the photophysical properties, such as quantum yield and Stokes shift, and could be further functionalized to introduce recognition moieties for specific analytes.

Future Prospects in Medicinal Chemistry Lead Optimization

In medicinal chemistry, the indole nucleus is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets. While This compound is primarily available as a research chemical or intermediate, its structure presents a template for lead optimization. calpaclab.comsynhet.comscbt.com Structure-activity relationship (SAR) studies on various indole-based compounds have led to the discovery of potent inhibitors for diverse targets.

For instance, SAR studies on 1H-indole-2-carboxamides have identified key substitutions for modulating the CB1 receptor. nih.gov Other research has focused on indole-based compounds as HIV-1 fusion inhibitors, where the substitution pattern on the indole ring is critical for activity. nih.govacs.org

Examples of Lead Optimization on the Indole Scaffold

Indole Derivative ClassTherapeutic TargetKey Optimization FindingsReference
1H-indole-2-carboxamidesCB1 ReceptorDiethylamino group at the 4-position of the phenyl ring and chloro/fluoro at C5 of the indole enhance potency. nih.gov
BisindolesHIV-1 gp41Linkage between indole rings (e.g., 6-6' vs. 5-5') significantly affects binding affinity and antiviral activity. nih.gov
Indole-2-carboxamidesMycobacterium tuberculosis MmpL3Substituents on the indole ring (e.g., 4,6-difluoro) can enhance antitubercular activity. rsc.org
Tetrahydro-γ-carbolinesCFTRMethyl substitution on the phenyl ring of the tetrahydro-γ-carboline core influences potency. acs.org

Future medicinal chemistry efforts could utilize This compound as a starting point for synthesizing new libraries of compounds. The tert-butyl group at the 2-position and the methyl group at the 4-position provide a unique lipophilic and steric profile that could be explored for activity against various enzymes and receptors.

Design of Sustainable Synthetic Routes for Large-Scale Production

The development of sustainable and scalable synthetic methods is crucial for the industrial application of chemical compounds. While specific green chemistry routes for This compound are not detailed in the literature, general methodologies for indole synthesis can be adapted. Traditional methods like the Fischer and Bartoli indole syntheses often require harsh conditions or specific starting materials. acs.orgacs.org

More contemporary and sustainable approaches are being developed. For example, the use of a bioglycerol-based carbon sulfonic acid catalyst has been reported for the eco-friendly synthesis of bis-indolylmethanes under solvent-free conditions. nih.gov Other scalable strategies include the use of O-vinylhydroxylamines for the synthesis of azaindoles under mild conditions, which avoids costly transition metal catalysts. acs.orgacs.org These modern synthetic strategies could be adapted for the large-scale, environmentally friendly production of This compound , making it more accessible for research and potential commercial applications.

Exploration of New Biological Targets

The indole scaffold is present in numerous approved drugs and clinical candidates, highlighting its versatility in targeting a wide array of biological molecules. While no specific biological targets have been identified for This compound , the broader class of indole derivatives has been investigated against numerous targets. For example, indole-pyrazole hybrids have been studied as potential tubulin-targeting agents for cancer therapy. nih.gov Indole-2-carboxamides are being explored as inhibitors of the MmpL3 transporter in Mycobacterium tuberculosis. rsc.org Furthermore, novel indole derivatives are being designed as inhibitors of cyclooxygenase (COX) enzymes for their anti-inflammatory effects. researchgate.net

Future research could involve high-throughput screening of This compound and its derivatives against a panel of biological targets to identify novel bioactivities. The unique substitution pattern of this compound may confer selectivity for a particular enzyme or receptor, opening up new therapeutic avenues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.